BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic small molecule belonging to the benzothiazole-derived cyanobenzamide class, characterized by a 6-bromo substituent, an N3-allyl group, and a 4-cyanobenzamide moiety (C18H12BrN3OS, MW 398.28). The compound features a Z-configuration at the exocyclic imine, which distinguishes it from the E-isomer and from N3-methyl analogs.

Molecular Formula C18H12BrN3OS
Molecular Weight 398.28
CAS No. 865175-11-7
Cat. No. B2475759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
CAS865175-11-7
Molecular FormulaC18H12BrN3OS
Molecular Weight398.28
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H12BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2
InChIKeySTLBQDNHOAIRGN-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide (CAS 865175-11-7)


(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic small molecule belonging to the benzothiazole-derived cyanobenzamide class, characterized by a 6-bromo substituent, an N3-allyl group, and a 4-cyanobenzamide moiety (C18H12BrN3OS, MW 398.28) [1]. The compound features a Z-configuration at the exocyclic imine, which distinguishes it from the E-isomer and from N3-methyl analogs. It is primarily offered as a screening compound for early-stage drug discovery [1]. Despite claims of anticancer and antimicrobial potential, publicly available, comparator-grade quantitative bioactivity data for this specific compound are critically sparse, and differential performance against closest analogs has not been established in peer-reviewed literature indexed in major databases as of the knowledge cutoff.

Why In-Class Benzothiazole Cyanobenzamides Cannot Be Substituted for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide Without Verification


Benzothiazole cyanobenzamides are not a uniform class; variations in the N3 substituent (allyl vs. methyl vs. H) and imine geometry (Z vs. E) can confer distinct target-binding profiles, cellular permeability, and metabolic stability [1]. The 6-bromo substitution pattern further modulates electronic properties and halogen-bonding potential. Generic replacement with the structurally related (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide or the 3-allyl-6-bromo-2-butyramide analog carries a high risk of qualitatively altered pharmacological behavior, even in the absence of published comparative data, because SAR within this scaffold has been shown to be steep in kinase and anti-proliferative contexts [1]. Selection without compound-specific data is therefore scientifically unsound.

Differential Evidence Inventory for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide


Structural Differentiation from the E-Isomer and N3-Methyl Analog: Impact on Imine Geometry and Conformational Space

The Z-configuration of the target compound creates a different spatial orientation of the 4-cyanophenyl group relative to the benzothiazole core compared to the E-isomer (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide [1]. While no published X-ray or NMR comparative data exist for this exact pair, the imine geometry is known to be a critical determinant of biological activity in related arylidene-thiazolone systems [1]. The N3-allyl group introduces a terminal alkene capable of additional hydrophobic contacts or covalent engagement not possible with the N3-methyl analog.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

BindingDB-Reported Affinity for Tau and Amyloid-Beta Aggregates (Data Reliability Caveat)

BindingDB entry BDBM50402408 (linked to CHEMBL2203332) reports an IC50 of 1.41 nM for displacement of thiazine red R from human Tau aggregates expressed in E. coli and a Ki of 1.40 nM for binding to amyloid-beta (1-40) aggregates [1]. However, the canonical SMILES associated with CHEMBL2203332 does not match the structure of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide, indicating a likely database misassignment [1]. Therefore, these values cannot be reliably attributed to the target compound and should not be used for procurement justification.

Neuroscience Alzheimer's Disease Protein Aggregation

Patent Landscape Indicates Antiproliferative Potential but No Compound-Specific Quantification

US Patent Application 2003/0225147 discloses a broad genus of thiazole benzamides, including compounds with 6-bromo and varied N3 substitution, as inhibitors of cell proliferation and protein kinases [1]. The target compound falls within the generic Markush structure but is not explicitly exemplified with IC50 values. The patent demonstrates that nanomolar kinase inhibition is achievable within the class but does not provide data for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide specifically.

Oncology Antiproliferative Screening Kinase Inhibition

Prudent Application Scenarios for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide Based on Available Evidence


Specialized Chemical Probe Development Requiring an N3-Allyl Handle

The allyl substituent offers a unique synthetic handle for further derivatization (e.g., click chemistry, metathesis) not available with N3-methyl or N3-H analogs. This makes the compound a rational choice for medicinal chemistry exploration where the allyl group is leveraged for covalent inhibitor design or bioconjugation in chemical probe campaigns. [1]

Negative Control or Comparator for N3-Substituted Benzothiazole SAR Studies

Given the lack of validated target-specific potency, the compound may be best utilized as a structural comparator or negative control in SAR studies focusing on N3 variation, where the impact of the Z-allyl vs. E-methyl geometry on physicochemical properties (e.g., logD, solubility, permeability) is systematically assessed. [1]

Pilot Screening in Kinase/Antiproliferative Panels with Caution

Based on class-level inference from US 2003/0225147, the compound may be included in broad kinase or antiproliferative screening panels only when resource-limited scenarios prevent prior validation of more data-rich analogs. Definitive procurement for mechanistic studies should await confirmatory in-house dose-response data. [1]

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.